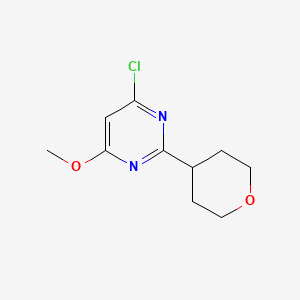

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

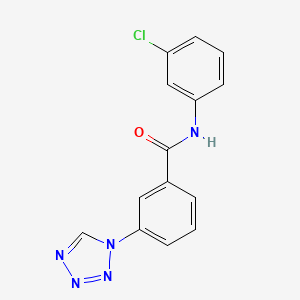

“4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine” is a chemical compound with the CAS Number: 2243516-79-0 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 4-chloro-6-methoxy-2-(tetrahydro-2H-pyran-4-yl)pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving pyrimidines are often complex due to the highly electron-deficient character of the pyrimidine ring . This makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical and Chemical Properties Analysis

The compound is a liquid at normal temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthetic Approaches: Research has been conducted on the synthesis of pyrimidine derivatives, including methods to synthesize 2,4-dichloro-5-methoxy-pyrimidine, highlighting the use of methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride in cyclization and chloridization processes. This method achieves a total yield of approximately 46%, with a purity higher than 99.5% (Liu Guo-ji, 2009).

- Chemical Transformations: Investigations on nitrogen- and sulfur-containing heterocycles, including the replacement of the chlorine atom in pyrimidines with amine residues, mercapto, and methoxy groups, have been described. These transformations provide insights into the reactivity and functionalization of pyrimidine rings (N. V. Sazonov & T. S. Safonova, 1973).

Biological Activities

- Anticancer and Antimicrobial Activities: A study on pyrrolo[2,3‐d]pyrimidines reported the synthesis of 6-amino-3,4-dihydro-2-methoxy-4-oxopyrimidine derivatives and their subsequent evaluation for anticancer and antimicrobial activities. The findings highlight the potential of these compounds in therapeutic applications (M. L. Quijano et al., 1990).

- Antiviral Activity: Research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines discussed their synthesis and evaluation for antiviral activity, emphasizing their inhibitory effects on retrovirus replication in cell culture. This study underscores the significance of pyrimidine derivatives in the development of antiviral drugs (D. Hocková et al., 2003).

Chemical and Structural Analysis

- Non-Covalent Interactions: An investigation into 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas demonstrated the synthesis and characterization of compounds based on 4-chloro-6-methoxypyrimidine. This study employed various spectroscopic and analytical techniques to understand the intramolecular non-covalent interactions, providing valuable insights into the molecular structure and interactions of pyrimidine derivatives (Yu Zhang et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of pyrimidine derivatives, such as 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine, are often protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives exert their potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . The compound interacts with these enzymes, inhibiting their function and thus affecting cellular processes such as growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by pyrimidine derivatives affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism

Result of Action

The result of the action of this compound is the inhibition of protein kinases, leading to the disruption of cellular processes such as growth and metabolism . This can potentially lead to the suppression of cell proliferation, making such compounds of interest in the field of cancer research .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNAVYRYRWDMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2CCOCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2836977.png)

![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B2836979.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2836981.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2836982.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide](/img/structure/B2836984.png)

![2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2836987.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)